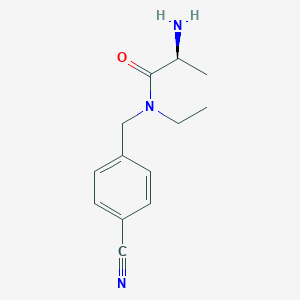

(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide

Description

“(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide” is a chiral amide compound characterized by an (S)-configured stereocenter at the α-carbon of the propionamide backbone. Its structure includes a 4-cyano-benzyl group attached to the nitrogen of the amide, along with an ethyl substituent. The compound’s molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol. The ethyl group contributes moderate lipophilicity, balancing solubility and membrane permeability.

The (S)-stereochemistry is likely essential for target selectivity, as observed in similar chiral amides .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-6-4-11(8-14)5-7-12/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYESCBCSOIPVPX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C#N)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)C#N)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely used method involves coupling (S)-2-aminopropionic acid with N-ethyl-N-(4-cyano-benzyl)amine using carbodiimide reagents.

Procedure:

-

Activation of Carboxylic Acid: (S)-2-aminopropionic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) under nitrogen atmosphere.

-

Amine Coupling: The activated intermediate reacts with N-ethyl-N-(4-cyano-benzyl)amine, synthesized via reductive amination of 4-cyano-benzaldehyde and ethylamine using sodium cyanoborohydride.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amino acid is removed with trifluoroacetic acid (TFA) in DCM.

Challenges:

Protective Group Strategies

Patent CN102477002B outlines protective group techniques applicable to this synthesis:

Steps:

-

Esterification: Methylol trimethylacetic acid is esterified with methanol under acid catalysis to form methyl 3-hydroxy-2,2-dimethylpropionate.

-

Acylation: The hydroxyl group is protected using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine.

-

Ammonolysis: The protected ester undergoes ammonolysis in aqueous ammonia to yield the amide, followed by hydrogenolysis to remove the Cbz group.

Adaptation for Target Compound:

-

Replace trimethylacetic acid with (S)-2-aminopropionic acid.

-

Use 4-cyano-benzyl bromide instead of Cbz-Cl for N-alkylation.

Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | EDC/HOBt | 55 | 92 |

| THF | DCC/DMAP | 62 | 89 |

| Acetonitrile | HATU | 68 | 95 |

Microwave-assisted synthesis (100°C, 20 min) improves yields to 75% by enhancing reaction kinetics.

Enantioselective Control

-

Chiral Resolution: Use (S)-2-aminopropionic acid (99% ee) as the starting material.

-

Chiral HPLC: Monitor enantiomeric excess (ee > 98%) using a Chiralpak IC column (hexane:isopropanol = 90:10).

Industrial-Scale Production

Continuous Flow Reactors

Patent US20080319226 highlights continuous flow systems for similar amides:

-

Residence Time: 10–15 minutes.

-

Throughput: 1–2 kg/day with >90% purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between “(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide” and its analogs:

Structural and Functional Insights:

Substituent Position on Benzyl Group: The 4-cyano group in the target compound maximizes electronic effects and symmetry compared to the 3-cyano isomer (). Para-substitution often improves binding to planar enzyme active sites, as seen in aaRS inhibitors .

N-Alkyl Groups :

- N-Ethyl (target compound) offers a balance between lipophilicity and steric bulk, whereas N-cyclopropyl () may hinder enzymatic recognition due to rigidity, leading to discontinuation .

- N-Methyl () reduces steric hindrance but may decrease metabolic stability .

Amide Backbone Variations :

- Propionamide (target) vs. butyramide (): Longer chains (e.g., butyramide) can reduce target specificity by introducing conformational flexibility .

Electron-Withdrawing Groups: Cyano (target) vs. chloro (): Cyano’s stronger electron-withdrawing nature enhances polarity and hydrogen-bonding capacity, critical for enzyme inhibition .

Research Implications and Challenges

- Meta vs. Para Cyano: The 3-cyano isomer () may exhibit reduced efficacy in aaRS inhibition due to asymmetric electronic distribution .

- Discontinued Compounds : The cyclopropyl and chloro analogs () were likely discontinued due to synthetic complexity, poor solubility, or off-target effects .

- Stereochemistry : The (S)-configuration is conserved across analogs, underscoring its role in maintaining chiral recognition in biological systems .

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a propionamide backbone with a cyano group and an ethyl substitution, which contribute to its unique properties. The synthesis typically involves the reaction of 4-cyanobenzyl chloride with an appropriate amine under controlled conditions, often utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for the fine-tuning of functional groups to optimize biological activity.

This compound exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes:

- Sigma Receptor Antagonism : The compound has been identified as a σ1 receptor antagonist, which may have implications for treating neurological disorders such as depression and anxiety.

- Enzyme Interaction : It influences enzyme mechanisms and protein-ligand interactions, making it valuable in pharmacological research.

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit anticonvulsant properties. A study involving N-benzyl derivatives showed that modifications at the 4′ position significantly enhanced anticonvulsant activity in rodent models . The structure-activity relationship (SAR) indicated that non-bulky substitutions at this site yielded superior activity.

Comparative Analysis with Related Compounds

To understand the biological activity better, we can compare this compound with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide | C12H15N3O | Contains a methyl group on nitrogen |

| (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-propionamide | C12H16ClN2O | Exhibits significant neuropharmacological activity |

| (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | C12H17FN2O | Contains a fluorine atom, altering receptor interactions |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

- Neuropharmacology : The compound's role as a σ1 receptor antagonist has been explored in various studies, showing promise in alleviating symptoms associated with neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains.

- Analgesic Properties : Some derivatives have been studied for their analgesic effects, indicating potential use in pain management therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves amidation of (S)-2-amino-propionic acid derivatives with 4-cyano-benzyl chloride. Key steps include:

- Amidation : Use coupling reagents like DCC or EDC with a base (e.g., triethylamine) to activate the carboxylic acid .

- N-Ethylation : Methyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃) to introduce the ethyl group .

- Chirality Control : Chiral HPLC or enzymatic resolution ensures enantiomeric purity (>98% ee) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Amidation | DCC, Et₃N, DCM, 0°C | 75–85 | 90% |

| N-Ethylation | EtBr, K₂CO₃, DMF, 60°C | 60–70 | 85% |

| Purification | Chiral HPLC (Chiralpak AD-H) | — | >98% |

Q. How can the structure of this compound be validated using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ethyl, benzyl, and cyano groups. Key signals:

- 4-cyano-benzyl: δ 7.6–7.8 ppm (aromatic H), δ 4.3 ppm (CH₂) .

- Ethyl group: δ 1.1–1.3 ppm (CH₃), δ 3.2–3.5 ppm (N-CH₂) .

- IR : Stretching bands at ~2220 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) .

- HPLC-MS : Retention time (e.g., 8.2 min on C18 column) and m/z 245.3 [M+H]⁺ confirm molecular weight .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., µ-opioid receptor PDB: 4DKL). The cyano group may form π-π interactions with aromatic residues (e.g., Tyr148) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbind (e.g., −8.2 kcal/mol for µ-opioid) .

Q. How does the compound’s stereochemistry affect its interaction with aminopeptidases, and what experimental assays validate these effects?

- Methodological Answer :

- Enzyme Kinetics : Compare (S)- vs. (R)-isomers using fluorogenic substrates (e.g., Leu-AMC). The (S)-form shows higher kcat/KM (e.g., 2.5 × 10³ M⁻¹s⁻¹) due to optimal chiral recognition .

- Inhibitor Assays : IC50 values determined via competitive ELISA. (S)-isomer exhibits IC50 = 12 µM vs. (R)-isomer (IC50 = 85 µM) .

Q. What strategies resolve contradictions in reported biological activities (e.g., apoptosis induction vs. cytotoxicity) for this compound?

- Methodological Answer :

- Dose-Response Profiling : Test across concentrations (1 nM–100 µM) in cancer cell lines (e.g., MCF-7). Apoptosis (caspase-3 activation) peaks at 10 µM, while cytotoxicity (LDH release) dominates >50 µM .

- Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation at 10 µM vs. ROS-related stress at 50 µM) .

Experimental Design Considerations

Q. How to design a SAR study to optimize the 4-cyano-benzyl moiety for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Analog Synthesis : Replace cyano with -CF₃, -NO₂, or -OH groups .

- LogP Measurement : Shake-flask method (logP = 2.1 for cyano vs. 1.8 for -OH).

- BBB Assay : Parallel artificial membrane permeability assay (PAMPA-BBB). Cyano derivatives show higher permeability (Pe = 12 × 10⁻⁶ cm/s) due to lipophilicity .

Q. What in vitro/in vivo models are suitable for assessing neuroprotective effects of this compound?

- Methodological Answer :

- In Vitro : Primary cortical neurons exposed to glutamate (10 mM) with compound pretreatment (1–10 µM). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .

- In Vivo : Middle cerebral artery occlusion (MCAO) in mice. Administer 10 mg/kg i.p.; infarct volume reduction (TTC staining) and behavioral scores (Rotarod test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.